molecular formula C8H6N2 B594726 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) CAS No. 126877-33-6

4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)

Cat. No.: B594726
CAS No.: 126877-33-6
M. Wt: 130.15 g/mol
InChI Key: KFJHFMWYZCQPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a pyridine nucleus via a methano bridge (CH₂) at positions 4 and 5. This scaffold is notable for its structural rigidity and electronic properties, which contribute to diverse pharmacological and photophysical applications. Pyrrolo[3,4-c]pyridine derivatives are among six structural isomers of bicyclic pyrrole-pyridine systems and are extensively studied for their analgesic, sedative, and fluorescent properties . For example, substituted derivatives such as 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones exhibit superior analgesic activity compared to acetylsalicylic acid in preclinical models .

Properties

CAS No.

126877-33-6

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

4,8-diazatricyclo[5.2.1.02,6]deca-1(9),2(6),4,7-tetraene

InChI

InChI=1S/C8H6N2/c1-5-2-10-8(1)7-4-9-3-6(5)7/h2,4H,1,3H2

InChI Key

KFJHFMWYZCQPGB-UHFFFAOYSA-N

SMILES

C1C2=CN=C1C3=C2CN=C3

Canonical SMILES

C1C2=CN=C1C3=C2CN=C3

Synonyms

4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production. The exact industrial methods are often kept confidential by manufacturers .

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-c]pyridine compounds .

Scientific Research Applications

4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in glucose metabolism, thereby reducing blood glucose levels. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[3,4-c]pyridine Derivatives

Example: 4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT)
  • Structure : Contains hydroxyl and ketone substituents.
  • Photophysical Properties : Demonstrates a large Stokes shift (~100 nm), high photostability, and efficient light amplification in fluorescence spectra. Quantum-chemical calculations align with experimental data, confirming weak dipole transitions and anisotropic emission .
  • Applications: Potential use in fluorescent probes due to its stable emission and solvation resistance in protic solvents like methanol.
Example: 4-Alkoxy-6-methyl Derivatives
  • Structure : Alkoxy and methyl substituents at positions 4 and 4.
  • Pharmacological Activity: Superior analgesic activity in the "writhing syndrome" test and suppression of locomotor activity in mice. Compounds 19 and 20 also show antinociceptive effects in the "hot plate" test .

Pyrano[3,4-c]pyridine Derivatives

Example: 1H-Pyrano[3,4-c]pyridine,3,4-dihydro-3-phenyl-(9CI)
  • Structure: Oxygen-containing pyrano ring fused to pyridine.
  • Synthesis : Synthesized via reactions involving (1-phenyl-3-butynyloxy)methylpyridine, achieving a 20% yield .
Example: Pyrano[3,4-c]pyridine-Triazole Hybrids
  • Structure: Methyl-substituted pyrano[3,4-c]pyridine linked to 1,2,3-triazole units.
  • Activity: High anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures and sedative effects.

Thiadiazolo-Fused Derivatives

Example: 4,7-Methano-2H-[1,2,5]thiadiazolo[2,3-a]pyridine(9CI)
  • Structure : Thiadiazolo ring (N₂S) fused to pyridine.
  • Molecular Properties: Molecular formula C₇H₆N₂S (MW: 150.20).

Dihydro-Methyl Derivatives

Example: 1H-Pyrrolo[3,4-c]pyridine,2,3-dihydro-2,6-dimethyl-(9CI)
  • Structure : Partially saturated pyrrolo ring with methyl groups at positions 2 and 6.
  • Impact of Saturation : Reduced aromaticity may lower fluorescence quantum yield but improve metabolic stability for drug development .

Comparative Analysis Table

Compound Class Key Substituents/Rings Molecular Weight Notable Properties/Activities Applications
4,7-Methano-pyrrolo[3,4-c]pyridine Methano bridge (CH₂) Varies Analgesic, sedative, rigid scaffold CNS therapeutics
HPPT Hydroxy, ketone groups ~253 g/mol High photostability, large Stokes shift Fluorescent probes
Pyrano[3,4-c]pyridine Oxygen-containing pyrano ring 211.26 g/mol Anticonvulsant, synthesized via click chemistry Neurotropic agents
Thiadiazolo[2,3-a]pyridine Thiadiazolo ring (N₂S) 150.20 g/mol Electron-deficient, reactive Electrophilic synthesis
Dihydro-methyl derivatives Saturated pyrrolo, methyl ~179 g/mol Improved metabolic stability Drug candidates

Biological Activity

4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) is a compound belonging to the pyrrolo[3,4-c]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its analgesic, sedative, antiviral, and anticancer activities.

  • Chemical Formula : C7_7H5_5N3_3
  • Molecular Weight : 131.13 g/mol
  • CAS Number : 504411-36-3

Analgesic and Sedative Effects

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic and sedative properties. In studies involving various derivatives, including 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, several compounds demonstrated higher analgesic activity compared to standard analgesics like aspirin and morphine. For example:

  • Compounds 9 and 11 showed comparable effects to morphine in the "writhing" test.
  • The analgesic potency was influenced by structural modifications, particularly the nature of substituents on the pyridine ring and the length of alkyl linkers connecting functional groups .

Antiviral Activity

The antiviral potential of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine derivatives has been explored with respect to HIV-1. Specific derivatives displayed moderate inhibitory effects on HIV-1 replication:

  • The most active compound exhibited an EC50_{50} value of 1.65 µM with a therapeutic index (TI) of 7.98.
  • Structural modifications significantly affected antiviral activity; for instance, substituents at position 4 influenced efficacy against various HIV mutations .

Antitumor Activity

Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their anticancer properties. Studies have shown that certain compounds possess cytotoxic effects against various cancer cell lines:

  • The compounds demonstrated IC50_{50} values in the low micromolar range (6–22 µM), indicating potential as anticancer agents.
  • The structure-activity relationship (SAR) analysis revealed that specific functional groups enhance antitumor activity .

Case Study 1: Analgesic Efficacy

In a study evaluating the analgesic properties of new pyrrolo[3,4-c]pyridine derivatives:

  • Eight compounds were synthesized and tested using the "hot plate" and "writhing" tests.
  • Results indicated that all tested imides were more effective than aspirin in pain relief, with some compounds showing reduced locomotor activity in mice as a side effect .

Case Study 2: Antiviral Screening

A screening of various pyrrolo[3,4-c]pyridine derivatives against HIV revealed:

  • Compounds with ethyl or phenyl substituents at position 2 exhibited potent antiviral activity.
  • The study highlighted the importance of structural distance between functional groups for optimal biological activity .

Summary of Biological Activities

Activity TypeKey FindingsNotable Compounds
AnalgesicHigher efficacy than aspirin; comparable to morphineCompounds 9 and 11
SedativeSignificant inhibition of locomotor activityVarious derivatives
AntiviralModerate inhibition of HIV replication; EC50_{50} = 1.65 µMEthyl and phenyl derivatives
AntitumorIC50_{50} values in low micromolar rangeMultiple derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,7-Methano-1H-pyrrolo[3,4-c]pyridine derivatives, and how can purity be ensured?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted pyridine precursors with appropriate reagents (e.g., Smiles rearrangement for fused systems, as in ). Key steps include regioselective functionalization and purification via column chromatography. Confirm purity using HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., δ 1.32 ppm for methyl groups in ) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers evaluate the antidiabetic potential of pyrrolo[3,4-c]pyridine derivatives?

  • Methodology : Use in vitro glucose uptake assays in adipocytes (e.g., 3T3-L1 cells) to measure insulin sensitivity enhancement. Dose-response curves (0.3–100 µM) and comparison to control agents (e.g., metformin) are critical. Substituent effects, such as phenoxy groups at position 4, significantly influence activity (e.g., 37.4% increase in insulin sensitivity for 4-phenoxy derivatives, ) .

Q. What analytical techniques are essential for characterizing pyrrolo[3,4-c]pyridine-based compounds?

  • Methodology : Combine spectroscopic methods:

  • IR spectroscopy : Identify carbonyl stretches (~1700 cm1^{-1}, ).
  • 1H^1H-NMR : Assign protons in fused rings (e.g., δ 5.63 ppm for CH in ).
  • HRMS : Confirm molecular ions (e.g., m/z 379.1005 for [M+H]+^+, ).
  • X-ray crystallography : Resolve ambiguous stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of pyrrolo[3,4-c]pyridines with enhanced neurotropic activity?

  • Methodology : Modify substituents at positions 2 and 6 (e.g., alkyl chains, aromatic groups) and assess neurotropic effects via in vivo locomotor activity tests in mice. For example, 2-(4-phenylpiperazinyl) derivatives reduced activity by 86% at 1/20 LD50_{50} ( ). Use molecular docking to predict interactions with CNS targets (e.g., serotonin receptors) .

Q. What strategies resolve contradictory data on the antimycobacterial activity of pyrrolo[3,4-c]pyridines?

  • Methodology : Investigate substituent-dependent effects using MIC assays against Mycobacterium tuberculosis. For instance, ester derivatives (MIC90_{90} <0.15 µM) outperform nitriles (MIC90_{90} >160 µM) due to improved membrane permeability ( ). Validate via time-kill kinetics and synergy studies with isoniazid .

Q. How can regioselective functionalization of the pyrrolo[3,4-c]pyridine core be achieved for targeted drug discovery?

  • Methodology : Utilize halogenation (e.g., 5-bromo derivatives, ) followed by cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce pharmacophores. Monitor regiochemistry via 13C^{13}C-NMR (e.g., C-4 vs. C-7 substitution) and optimize reaction conditions (e.g., Pd catalysts, solvent polarity) .

Q. What mechanistic insights explain the dual analgesic and sedative activities of pyrrolo[3,4-c]pyridines?

  • Methodology : Perform radioligand binding assays (e.g., µ-opioid receptor affinity) and COX-1/COX-2 inhibition studies. For example, compound 30a (Figure 24 in ) showed superior analgesia to aspirin in hot-plate tests, likely via non-opioid pathways. Pair with knockout mouse models to isolate mechanisms .

Data Contradiction Analysis

Q. Why do some pyrrolo[3,4-c]pyridine derivatives exhibit variable inhibitory effects on HIV-1 integrase mutants?

  • Resolution : Structural flexibility of the 1,3,6-trione scaffold (e.g., compound 11a , ) allows adaptation to mutant enzymes (e.g., G140S/Q148H). Compare IC50_{50} values across mutants and use molecular dynamics simulations to map binding pocket interactions. Optimize substituents (e.g., 4-fluorophenethyl groups) for broader efficacy .

Q. How can conflicting reports on CYP450 inhibition by antitumor pyrrolo[3,4-c]pyridines be addressed?

  • Resolution : Profile CYP isoforms (2C9, 3A4) using human liver microsomes. For instance, sulfonylobenzyl derivatives ( ) strongly inhibit CYP2C9 but spare 3A4. Adjust R-groups (e.g., polar moieties) to reduce off-target effects while maintaining NAMPT inhibition .

Methodological Tables

Assay Type Key Parameters Example from Evidence
In vitro Glucose UptakeCell line: 3T3-L1 adipocytes; Incubation: 24h; Detection: 14C^{14}C-2-deoxyglucose4-Phenoxy-6-methyl derivatives increased insulin sensitivity by 37.4%
Anticancer ScreeningCell lines: Ovarian (A2780), Breast (MCF-7); Assay: MTT; IC50_{50} range: 0.5–10 µMSYK inhibitors (e.g., 22 ) showed IC50_{50} = 6–22 µM
SAR for AnalgesiaTest: Writhing syndrome (mice); Dose: 1/80 LD50_{50}; Reference: Acetylsalicylic acidCompound 30a reduced writhing by 80% vs. ASA’s 50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.